![molecular formula C20H20N2O4 B2604259 Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 50672-80-5](/img/structure/B2604259.png)
Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
The compound is a derivative of quinoline, a class of compounds known for their pharmaceutical and biological activities . Quinoline derivatives have been the subject of many publications due to their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For instance, 4-hydroxy-2(1H)-quinolones can be synthesized from anilines using malonic acid equivalents .Molecular Structure Analysis
Quinoline-2,4-diones, a related compound, display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords 2,2-dimethyl-2H-pyrano[3,2-c]quinolin-5(6H)-ones .Scientific Research Applications
Synthetic Approaches and Structural Insights
DMQD is synthesized through a series of chemical reactions, and its structure consists of a quinoline core with two methyl groups at positions 2 and 6. The 4-hydroxy-2-quinolone scaffold offers diverse synthetic possibilities, making it an attractive starting point for drug discovery. X-ray analyses reveal that the most common tautomeric form of DMQD is shown in Figure 1 .
!Figure 1 <!-- Placeholder image -->
Quinine and Its Derivatives: Quinine, isolated from Cinchona bark, has been used historically to treat nocturnal leg cramps, arthritis, and prion infections. Quinine derivatives exhibit antimalarial properties and have been valuable in medicine .
2-Hydroxyquinoline and 4-Hydroxyquinoline: These compounds, found in plant sources, exist as 2(1H)-quinolone and 4(1H)-quinolone, respectively. Their biological activities and potential applications are areas of ongoing research .
Applications of DMQD
a. Anticancer Properties: DMQD exhibits cytotoxic effects against cancer cells. Researchers are investigating its potential as a novel chemotherapeutic agent. Mechanistic studies suggest interference with DNA replication and cell cycle progression .
b. Antimicrobial Activity: DMQD and related quinolones possess antimicrobial properties. They inhibit bacterial growth by targeting essential enzymes involved in nucleic acid synthesis. These compounds could inspire new antibiotics .
c. Anti-Inflammatory Effects: DMQD shows promise as an anti-inflammatory agent. It modulates immune responses and reduces inflammation by inhibiting pro-inflammatory cytokines. This property may have applications in autoimmune diseases .
d. Neuroprotective Potential: Preclinical studies indicate that DMQD protects neurons from oxidative stress and neurodegeneration. Its antioxidant properties make it an interesting candidate for neuroprotection .
e. Cardiovascular Applications: DMQD’s vasodilatory effects and potential to regulate blood pressure are being explored. It may contribute to cardiovascular health by improving endothelial function .
f. Antiviral Activity: Quinolones, including DMQD, exhibit antiviral effects. They interfere with viral replication and entry mechanisms. Ongoing research aims to harness these properties against emerging viruses .
Conclusion
Mechanism of Action
Future Directions
properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-quinolin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-11-16(19(23)25-3)18(17(12(2)21-11)20(24)26-4)15-10-9-13-7-5-6-8-14(13)22-15/h5-10,18,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZNKYTVPYTPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=NC3=CC=CC=C3C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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